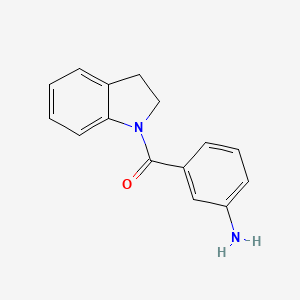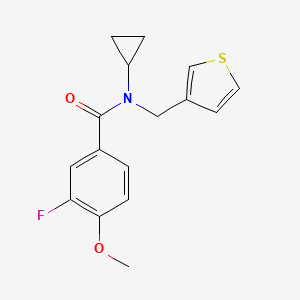
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential applications in chemical sensing, fluorescence, and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their properties, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of benzamide derivatives can involve multi-step reactions, including nucleophilic substitution and ester hydrolysis, as demonstrated in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Additionally, solvent-free synthesis methods using microwave irradiation have been employed for the preparation of some benzamide derivatives, indicating that similar approaches could potentially be applied to the synthesis of "N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide" .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray single crystal diffraction, IR spectroscopy, and DFT calculations . These techniques provide detailed information on the crystalline structure, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including intramolecular cyclization and cyclofunctionalization, as seen with 4-aryl-N-(thiophen-3-yl)but-3-enamides . These reactions can lead to the formation of different cyclic compounds, which may have unique properties and applications. The colorimetric sensing behavior of some benzamide derivatives, due to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, is another example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be quite diverse. For instance, fluorescent dyes based on benzamide derivatives can display a wide range of fluorescence from 412 to 672 nm with varying quantum yields . The solvatochromism observed in some compounds suggests that emission may originate from ICT excited states . Additionally, the colorimetric sensing of fluoride anions by certain benzamide derivatives highlights their potential as chemical sensors .
Applications De Recherche Scientifique
Metabotropic Glutamate Receptor Modulation
Research on compounds like CDPPB, which share structural similarities with N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide, highlights their role in modulating the metabotropic glutamate receptor 5 (mGluR5). Such compounds are explored for their potential in enhancing neuronal signaling and could have implications in neurodegenerative and psychiatric disorders treatment (de Paulis et al., 2006).
Serotonin Receptor Imaging
The development and application of fluorine-18-labeled antagonists for serotonin 1A receptors, as studied by Lang et al. (1999), indicate the relevance of fluoro-substituted compounds in creating effective imaging agents for neurological research. This research can aid in understanding psychiatric and neurodegenerative conditions, showcasing the importance of such compounds in developing diagnostic tools (Lang et al., 1999).
Antimicrobial and Antifungal Activities
Compounds with fluorine and methoxy groups have been evaluated for their antimicrobial and antifungal activities. Limban et al. (2011) synthesized and tested a series of thiourea derivatives for their interaction with bacterial cells, demonstrating potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Characterization
The synthetic methods and characterizations of similar compounds offer insight into chemical processes and structural analyses essential for developing new pharmaceuticals and research tools. Zhou et al. (2021) detailed a high-yield synthetic method for a related compound, emphasizing the significance of structural confirmation through NMR and MS spectrum analyses in drug development (Zhou et al., 2021).
Propriétés
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-20-15-5-2-12(8-14(15)17)16(19)18(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWAVDXBAGCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CSC=C2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)
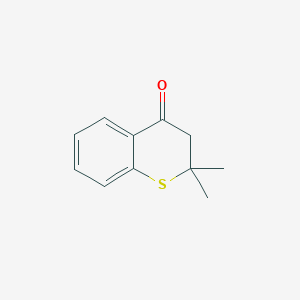
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)
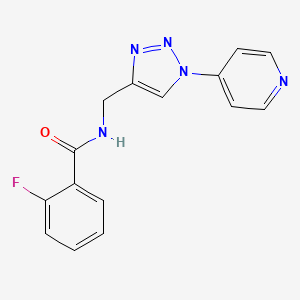
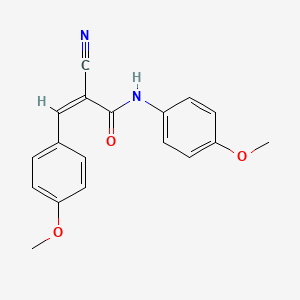
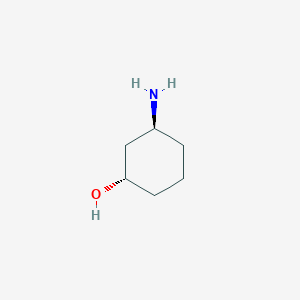
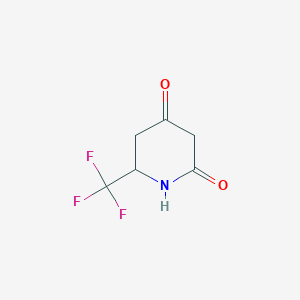

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
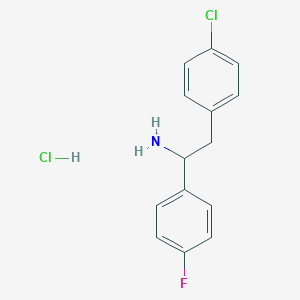
![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)
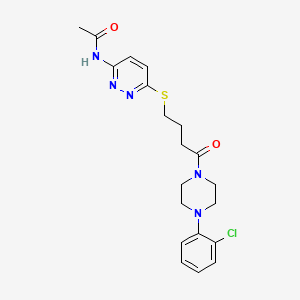
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)
